molecular formula C12H18N2 B13898395 N-benzyl-1-pyrrolidin-3-ylmethanamine

N-benzyl-1-pyrrolidin-3-ylmethanamine

Cat. No.: B13898395
M. Wt: 190.28 g/mol
InChI Key: NMHQHNPNQWTQIP-UHFFFAOYSA-N
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Description

N-benzyl-1-pyrrolidin-3-ylmethanamine is a compound that features a pyrrolidine ring, a benzyl group, and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-pyrrolidin-3-ylmethanamine typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

Pyrrolidine+Benzyl ChlorideThis compound\text{Pyrrolidine} + \text{Benzyl Chloride} \rightarrow \text{this compound} Pyrrolidine+Benzyl Chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-pyrrolidin-3-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding amides or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-benzyl-1-pyrrolidin-3-ylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-pyrrolidin-3-ylmethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pyrrolidine ring and benzyl group contribute to the compound’s binding affinity and selectivity towards its targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-(pyridin-3-yl)methanamine
  • N-benzyl-1-(pyrrolidin-2-yl)methanamine
  • N-benzyl-1-(pyrrolidin-4-yl)methanamine

Uniqueness

N-benzyl-1-pyrrolidin-3-ylmethanamine is unique due to the position of the pyrrolidine ring and the presence of the benzyl group This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-benzyl-1-pyrrolidin-3-ylmethanamine

InChI

InChI=1S/C12H18N2/c1-2-4-11(5-3-1)8-14-10-12-6-7-13-9-12/h1-5,12-14H,6-10H2

InChI Key

NMHQHNPNQWTQIP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CNCC2=CC=CC=C2

Origin of Product

United States

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